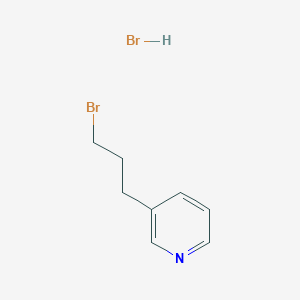

3-(3-Bromopropyl)pyridine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-bromopropyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVWDZPGKCWJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507377 | |

| Record name | 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41038-63-5 | |

| Record name | 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromopropyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Bromopropyl)pyridine hydrobromide molecular structure and weight

An In-Depth Technical Guide to 3-(3-Bromopropyl)pyridine Hydrobromide: Molecular Structure, Properties, and Synthetic Applications

Authored by a Senior Application Scientist

Introduction

This compound is a key heterocyclic building block extensively utilized in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromopropyl chain and a pyridinium core, makes it a versatile reagent for introducing the 3-pyridylpropyl moiety into a wide array of molecular scaffolds. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a validated synthetic protocol, and highlights its applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized in the table below. A thorough understanding of these characteristics is paramount for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 41038-63-5 | [1][2][3] |

| Molecular Formula | C₈H₁₁Br₂N or C₈H₁₀BrN · HBr | [1][2][4] |

| Molecular Weight | 280.99 g/mol | [1][5] |

| Melting Point | 103-105 °C | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Storage Temperature | +4°C | [2] |

| Synonyms | 3-(3-Pyridinyl)propyl Bromide Hydrobromide | [1] |

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted at the 3-position with a propyl chain, which is in turn terminated by a bromine atom. The hydrobromide salt form results from the protonation of the pyridine nitrogen by hydrobromic acid.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is reliably achieved through the reaction of 3-(3-pyridyl)-propan-1-ol with hydrobromic acid.[6] This procedure is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group (water) upon protonation, followed by displacement by the bromide ion.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: A solution of 3-(3-pyridyl)-propan-1-ol (0.24 mole) in 48% hydrobromic acid (176 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Causality: The use of excess concentrated hydrobromic acid serves as both the solvent and the reagent, ensuring complete protonation of the alcohol and providing a high concentration of bromide nucleophiles to drive the reaction forward.

-

-

Reflux: The reaction mixture is heated to reflux and maintained for 24 hours.[6]

-

Causality: The prolonged reflux period at elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction and ensure a high conversion rate of the starting material.

-

-

Work-up and Purification: a. The reaction mixture is cooled to room temperature and then concentrated under reduced pressure to remove excess hydrobromic acid and water.[6] b. The resulting residue is taken up in isopropanol (500 ml) and evaporated again. This step is repeated one more time.[6]

-

Causality: The repeated co-evaporation with isopropanol helps to azeotropically remove any remaining water and traces of hydrobromic acid, which could interfere with the subsequent crystallization. c. The crude product is then dissolved in hot isopropanol, treated with activated charcoal, and filtered while hot.[6]

-

Causality: The activated charcoal is used to adsorb colored impurities and other minor byproducts, leading to a purer final product. Hot filtration prevents premature crystallization of the desired product. d. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

-

Causality: Slow cooling promotes the formation of well-defined crystals and minimizes the inclusion of impurities in the crystal lattice.

-

-

Isolation: The resulting crystals of 3-(3-pyridyl)propyl bromide hydrobromide are collected by filtration, washed with a small amount of cold isopropanol, and dried under vacuum.[6]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[7] Its utility stems from the ability to act as an electrophile at the bromine-bearing carbon, allowing for the facile introduction of the 3-pyridylpropyl group through reactions with various nucleophiles.

-

Synthesis of Novel Heterocycles: It is a key reagent in the preparation of novel thiophene and pyrrole derivatives, which are important scaffolds in many biologically active compounds.[1]

-

Drug Discovery: The pyridine moiety is a common feature in many drugs, and this building block allows for its incorporation into potential therapeutic agents. It is used in the synthesis of compounds targeting a range of biological systems, including neurological disorders.[7] The 3-pyridylpropyl side chain can act as a linker or a pharmacophoric element, influencing the binding affinity and pharmacokinetic properties of the final molecule.

-

Development of Agrochemicals: In the agrochemical sector, it serves as an intermediate in the production of crop protection agents, where the pyridine core can contribute to the biological activity of the final product.[7]

Safety and Handling

This compound is a corrosive substance that requires careful handling to avoid exposure. It is crucial to consult the Safety Data Sheet (SDS) before use.

-

Hazards: Causes severe skin burns and eye damage. May also cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.[8]

-

Avoid breathing dust.[8]

-

In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Store in a tightly closed container in a cool, dry place.[9]

-

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined molecular structure and predictable reactivity. Its synthesis is straightforward, and its applications in the development of new pharmaceuticals and agrochemicals are significant. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 3-(3-Bromopropyl)pyridine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-(3-pyridyl)propyl bromide hydrobromide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10BrN). Retrieved from [Link]

-

Chemsrc. (2024). 4-(3-bromopropyl)pyridine,hydrobromide. Retrieved from [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

PubChem. (n.d.). 1-(3-Bromopropyl)pyridinium bromide. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 41038-63-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 1-(3-Bromopropyl)pyridinium bromide | C8H11Br2N | CID 13552210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to 4-O-β-D-Galactopyranosyl-D-mannopyranose (Epilactose)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of the disaccharide 4-O-β-D-galactopyranosyl-D-mannopyranose.

It is important to address a point of clarification regarding the Chemical Abstracts Service (CAS) number. The topic of this guide is 4-O-β-D-galactopyranosyl-D-mannopyranose, which is correctly identified by CAS Number 20869-27-6 .[1][2][3] The initially provided CAS number, 41038-63-5, corresponds to a different chemical entity: 3-(3-Bromopropyl)pyridine Hydrobromide, a heterocyclic compound used in the synthesis of thiophene and pyrrole derivatives.[4][5] This guide will focus exclusively on the carbohydrate, 4-O-β-D-galactopyranosyl-D-mannopyranose, due to its significant interest in the fields of glycobiology, nutrition, and pharmaceutical sciences.

4-O-β-D-galactopyranosyl-D-mannopyranose, also known by the common synonym 2-epi-Lactose or simply epilactose, is a structural isomer of lactose.[1][2] It consists of a galactose molecule linked to a mannose molecule via a β-1,4 glycosidic bond. This structural difference from lactose, where galactose is linked to glucose, has profound implications for its biological activity and potential applications, particularly as a non-digestible prebiotic.[2] This guide will delve into the scientific underpinnings of this promising compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4-O-β-D-galactopyranosyl-D-mannopyranose are crucial for its handling, formulation, and application in research and development. These properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 20869-27-6 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][2][3] |

| Molecular Weight | 342.30 g/mol | [1][2][3] |

| Appearance | White to off-white or beige powder | [2][6] |

| Solubility | Soluble in water (49.00-51.00 mg/mL) | [2] |

| Melting Point | 195 °C | [7] |

| Optical Activity | [α]/D 24.00 to 30.00° (c = 9.00-11.00 mg/mL in water) | [2] |

| Purity | ≥98% (by HPLC) | [1][2] |

The compound exists as a stable solid at room temperature and is typically stored in a dry environment at 2-8°C for long-term preservation.[3]

Chemical Structure

The structure of 4-O-β-D-galactopyranosyl-D-mannopyranose is fundamental to its function. The diagram below illustrates the connectivity of the monosaccharide units.

Caption: Chemical structure of 4-O-β-D-galactopyranosyl-D-mannopyranose.

Synthesis and Manufacturing

The synthesis of β-D-mannopyranosides presents a significant challenge in carbohydrate chemistry due to the stereochemistry at the anomeric center. Direct glycosylation often favors the formation of the α-anomer. However, several strategies have been developed to achieve the desired β-linkage.

A common approach involves a multi-step process that starts with a more readily available sugar, such as a glucoside, and proceeds through an oxidation-reduction sequence. The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, can also be adapted for the synthesis of β-mannosides using specific protecting groups and reaction conditions.[8]

The following diagram outlines a generalized workflow for the synthesis of a β-D-mannopyranoside, which can be adapted for the production of 4-O-β-D-galactopyranosyl-D-mannopyranose.

Caption: Generalized workflow for the synthesis of β-D-mannopyranosides.

Experimental Protocol: A Representative Glycosylation Step

The following is a representative, generalized protocol for a key step in the synthesis of a disaccharide like epilactose, based on established principles of carbohydrate chemistry.[9]

-

Preparation of the Glycosyl Donor and Acceptor:

-

The galactose (donor) and mannose (acceptor) moieties are appropriately protected to ensure regioselective bond formation. This typically involves acetyl or benzyl protecting groups, with the hydroxyl group at the desired linkage position on the acceptor left unprotected.

-

-

Coupling Reaction:

-

The protected mannose acceptor and a galactose donor with a suitable leaving group (e.g., a bromide) are dissolved in an aprotic solvent such as dichloromethane or chloroform.

-

A promoter, such as silver triflate or N-iodosuccinimide, is added to activate the glycosyl donor.

-

The reaction is stirred at a controlled temperature, often ranging from -78°C to room temperature, and monitored by thin-layer chromatography (TLC) until completion.

-

-

Work-up and Purification:

-

The reaction mixture is quenched, filtered, and washed with aqueous solutions to remove the promoter and byproducts.

-

The organic layer is dried and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to isolate the protected disaccharide.

-

-

Deprotection:

-

The protecting groups are removed in a subsequent step. For example, acetyl groups can be removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol, while benzyl groups are typically removed by catalytic hydrogenation.

-

-

Final Purification:

-

The deprotected disaccharide is purified by a final chromatographic step or by crystallization to yield the high-purity 4-O-β-D-galactopyranosyl-D-mannopyranose.

-

Spectroscopic and Analytical Data

The characterization and quality control of 4-O-β-D-galactopyranosyl-D-mannopyranose rely on a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final product.[2] A variety of column and mobile phase combinations can be used, often with refractive index (RI) or evaporative light scattering detection (ELSD).

-

Gas Chromatography (GC): After derivatization to form volatile trimethylsilyl (TMS) ethers, GC can also be used for purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the disaccharide, confirming the identity of the monosaccharide units, the anomeric configuration (α or β), and the position of the glycosidic linkage.

-

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and can be used to confirm its elemental composition.

Applications and Research Significance

The unique structure of 4-O-β-D-galactopyranosyl-D-mannopyranose makes it a compound of significant interest for various applications in research and development.

Prebiotic Potential

As a non-digestible epimer of lactose, a key application of this compound is in the study of its value as a prebiotic.[2][6] Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. Research has suggested that epilactose can promote the absorption of intestinal minerals, particularly calcium.[2] This makes it a valuable tool for investigating gut health and mineral metabolism.

Glycobiology Research

4-O-β-D-galactopyranosyl-D-mannopyranose serves as a valuable biochemical reagent in the field of glycobiology.[10][11] This area of study focuses on the structure, synthesis, and biological roles of carbohydrates. The availability of pure disaccharides like epilactose is crucial for:

-

Investigating the substrate specificity of enzymes involved in carbohydrate metabolism.

-

Studying carbohydrate-protein interactions, such as those involving lectins.

-

Serving as a standard for analytical method development.

Drug Development

In the context of drug development, the glycosylation of therapeutic molecules can significantly impact their solubility, stability, and pharmacokinetic properties.[12] While not a therapeutic agent itself, 4-O-β-D-galactopyranosyl-D-mannopyranose and similar sugars can be used in the development of glycosylated drug candidates. Research has shown that the addition of a galactose moiety can enhance the cytotoxic activity of certain anticancer compounds.[12]

Safety and Handling

For research and development purposes, 4-O-β-D-galactopyranosyl-D-mannopyranose is intended for laboratory use only.[1][11] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry place.[3] For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of beta-D-Mannopyranosides. Retrieved from [Link]

-

IUCr. (2022). β-D-Galactopyranosyl-(1→4)–2-amino-2-deoxy-α-D-glucopyranose hydrochloride monohydrate (lactosamine). Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF 4-O-β-D-GALACTOPYRANOSYL-D-GALACTOSE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-O-β-D-Glucopyranosyl-L-rhamnopyranose. Retrieved from [Link]

-

ChemRxiv. (n.d.). The synthesis of 1,4-anhydro-α-D-mannopyranose. Retrieved from [Link]

-

NIST. (n.d.). β-D-Glucopyranose, 4-O-β-D-galactopyranosyl-. Retrieved from [Link]

-

PubMed. (2017). Synthesis and cytotoxic activity of 4-O-β-D-galactopyranosyl derivatives of phenolic acids esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation, characterization, and prebiotic activity of manno-oligosaccharides produced from cassia gum by a glycoside hydrolase family 134 β-mannanase. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-O-β-Galactopyranosyl-D-mannopyranose =98.0 HPLC 20869-27-6 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. 4-O-β-Galactopyranosyl-D-mannopyranoside | CymitQuimica [cymitquimica.com]

- 7. 4-O-(b-D-Galactopyranosyl)-D-mannopyranose | 20869-27-6 | OG04727 [biosynth.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis and cytotoxic activity of 4-O-β-D-galactopyranosyl derivatives of phenolic acids esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Brominated Pyridines

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR is crucial for the characterization of novel compounds. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectral analysis of brominated pyridines, a class of compounds frequently encountered in pharmaceutical and materials science research. We will delve into the fundamental principles governing their spectral features, provide practical guidance for data acquisition and interpretation, and present reference data to aid in structural elucidation.

The pyridine ring, a foundational heterocyclic aromatic system, exhibits a distinct NMR fingerprint that is significantly perturbed by substitution. The introduction of a bromine atom, an electronegative and sterically demanding substituent, induces predictable yet nuanced changes in the chemical shifts and coupling constants of the ring's protons and carbons. Understanding these effects is paramount for the unambiguous assignment of isomeric structures and for confirming the outcomes of synthetic transformations. This guide will systematically dissect these influences, moving from foundational concepts to advanced analytical strategies.

Foundational Principles: The NMR Signature of the Pyridine Ring

The electronic environment of the pyridine ring is inherently different from that of benzene due to the presence of the nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons. Consequently, their signals in ¹H and ¹³C NMR spectra appear at a lower field (higher ppm) compared to their benzene analogues.[1]

-

¹H NMR: The protons on the pyridine ring typically resonate in the aromatic region of the spectrum. The protons alpha to the nitrogen (at the C2 and C6 positions) are the most deshielded and appear furthest downfield, a direct consequence of the nitrogen's electron-withdrawing nature.[1] The gamma proton (at C4) is found at an intermediate chemical shift, while the beta protons (at C3 and C5) are the most shielded of the ring protons.[1]

-

¹³C NMR: Similarly, the carbon atoms of the pyridine ring are also deshielded by the nitrogen atom. The chemical shifts of these carbons are a sensitive probe of the electronic distribution within the ring.[1]

The introduction of a substituent, such as bromine, further modulates these chemical shifts and introduces changes in the spin-spin coupling patterns, providing a wealth of structural information.

The Influence of Bromine Substitution

The bromine atom exerts two primary effects on the NMR spectra of pyridines: an electronic effect and a steric effect.

Electronic Effects: Bromine is an electronegative atom, and its electron-withdrawing inductive effect causes a general deshielding of the protons and carbons in its vicinity. However, bromine also possesses lone pairs of electrons that can participate in resonance, donating electron density back into the ring. The interplay of these two opposing effects, along with the position of substitution, dictates the final observed chemical shifts.

Anisotropic Effects: The magnetic field generated by the circulation of electrons within the bromine atom can also influence the local magnetic fields experienced by nearby nuclei, leading to further shifts in their resonance frequencies.

¹H NMR Spectral Analysis of Brominated Pyridines

The position of the bromine atom on the pyridine ring has a profound impact on the ¹H NMR spectrum. The chemical shifts of the remaining protons are altered, and the coupling patterns provide crucial information for assigning the isomer.

Below is a summary of typical ¹H NMR chemical shifts for the three isomeric monobromopyridines. It is important to note that these values can be influenced by the solvent and the concentration of the sample.[2]

| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | Solvent |

| 2-Bromopyridine | - | ~7.26 | ~7.56 | ~7.49 | ~8.36 | CDCl₃ |

| 3-Bromopyridine | ~8.68 | - | ~7.80 | ~7.19 | ~8.52 | CDCl₃ |

| 4-Bromopyridine | ~8.68 | ~7.73 | - | ~7.73 | ~8.68 | DMSO-d₆ |

Data compiled from various sources, including ChemicalBook and SpectraBase.[3][4][5][6]

Key Observations and Interpretation:

-

2-Bromopyridine: The proton at C6 (H6) is significantly deshielded due to its proximity to both the nitrogen and the bromine atom. The remaining protons exhibit a complex splitting pattern due to their mutual coupling.[3][7]

-

3-Bromopyridine: The protons at C2 and C6 are the most downfield, being adjacent to the nitrogen. The bromine at C3 influences the chemical shifts of the adjacent protons at C2 and C4.[4]

-

4-Bromopyridine: Due to the symmetry of the molecule, the protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5. This results in a simplified spectrum with two distinct signals.[5]

¹³C NMR Spectral Analysis of Brominated Pyridines

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule. The carbon directly attached to the bromine atom (the ipso-carbon) experiences a significant downfield shift due to the electronegativity of the bromine and a direct one-bond coupling, which can sometimes be observed.

Here is a summary of typical ¹³C NMR chemical shifts for the isomeric monobromopyridines:

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Solvent |

| 2-Bromopyridine | ~142.4 | ~128.4 | ~138.6 | ~122.8 | ~150.3 | CDCl₃ |

| 3-Bromopyridine | ~150.9 | ~120.7 | ~140.1 | ~123.9 | ~147.8 | Not Specified |

| 4-Bromopyridine | ~151.0 | ~123.1 | ~138.5 | ~123.1 | ~151.0 | DMSO-d₆ |

Data compiled from various sources, including the Royal Society of Chemistry and SpectraBase.[7][8]

Key Observations and Interpretation:

-

The carbon atom directly bonded to the bromine atom shows a characteristic chemical shift. In 2-bromopyridine, this is C2; in 3-bromopyridine, C3; and in 4-bromopyridine, C4.

-

The electron-withdrawing nature of the bromine atom influences the chemical shifts of the other carbon atoms in the ring.

-

The symmetry in 4-bromopyridine is evident in the ¹³C NMR spectrum, with only three unique carbon signals.

Spin-Spin Coupling Constants (J-values)

The coupling constants between adjacent protons (³JHH) and across multiple bonds provide invaluable information for structural assignment. In the pyridine ring, the magnitude of the coupling constant is dependent on the number of bonds separating the interacting protons and their relative orientation.

-

Ortho coupling (³JHH): Typically in the range of 4-6 Hz.

-

Meta coupling (⁴JHH): Smaller, around 1-3 Hz.

-

Para coupling (⁵JHH): Generally very small or not observed.

The presence of the bromine substituent can slightly alter these coupling constants. Furthermore, long-range couplings between protons and carbons (ⁿJCH) can be observed in high-resolution spectra or through specialized 2D NMR experiments, providing further structural constraints.[9]

Experimental Protocols

Acquiring high-quality NMR data is fundamental to accurate spectral analysis. The following is a generalized protocol for the preparation and analysis of brominated pyridine samples.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the brominated pyridine for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis, into a clean, dry vial.[10]

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts, which can be advantageous in resolving overlapping signals.[2][10]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[11]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[10]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C NMR is less sensitive than ¹H NMR.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Advanced NMR Techniques for Structural Elucidation

For complex brominated pyridines or in cases of signal overlap, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such instances, two-dimensional (2D) NMR techniques are invaluable.[1]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to one another.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached, providing a definitive link between the ¹H and ¹³C spectra.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and for piecing together different fragments of a molecule.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the three-dimensional structure of the molecule.[1]

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of NMR data for a brominated pyridine.

Caption: A workflow diagram for the NMR spectral analysis of brominated pyridines.

Conclusion

The ¹H and ¹³C NMR spectral analysis of brominated pyridines is a powerful tool for their structural characterization. A systematic approach, beginning with the foundational understanding of the pyridine ring's NMR properties and the predictable effects of bromine substitution, allows for the confident assignment of isomeric structures. While 1D NMR provides a wealth of information, the application of 2D NMR techniques is often necessary for the unambiguous elucidation of more complex derivatives. The protocols and reference data provided in this guide serve as a valuable resource for researchers in the field, enabling them to leverage the full potential of NMR spectroscopy in their scientific endeavors.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(3-Bromopropyl)pyridine

This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3-(3-Bromopropyl)pyridine. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. By understanding the fundamental principles of fragmentation for this class of molecule, analysts can more accurately interpret mass spectra, confirm structural assignments, and identify related compounds.

Introduction to Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In the context of organic chemistry, it is an indispensable tool for determining molecular weights and deducing molecular structures. Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically 70 eV.[2] This process not only creates a molecular ion (M+) but also imparts excess energy, leading to predictable bond cleavages and the formation of fragment ions.[2][3] The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing a roadmap to its structure.[4]

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting charged and neutral fragments.[5] Therefore, by examining the fragmentation patterns of known functional groups and structural motifs, we can predict the fragmentation of a novel compound. In this guide, we will apply these principles to elucidate the expected fragmentation of 3-(3-Bromopropyl)pyridine.

Predicted Fragmentation Pathways of 3-(3-Bromopropyl)pyridine

The structure of 3-(3-Bromopropyl)pyridine combines two key features that will dictate its fragmentation: an alkyl bromide and a pyridine ring. The molecular weight of 3-(3-Bromopropyl)pyridine (C₈H₁₀BrN) is approximately 200.09 g/mol . Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a characteristic doublet with peaks at m/z 200 and 202 of roughly equal intensity.[6]

The primary fragmentation pathways are expected to be initiated by cleavage of the weakest bonds and the formation of the most stable carbocations.

Alpha-Cleavage of the Carbon-Bromine Bond

The carbon-bromine bond is relatively weak and its cleavage is a dominant fragmentation pathway for alkyl bromides.[6][7] This heterolytic cleavage results in the loss of a bromine radical and the formation of a propyl-substituted pyridinium cation.

-

[M - Br]⁺: Loss of the bromine radical (⁷⁹Br or ⁸¹Br) from the molecular ion will result in a prominent peak at m/z 121 . This fragment corresponds to the 3-propylpyridine cation.

Benzylic Cleavage

The bond between the propyl side chain and the pyridine ring is analogous to a benzylic position. Cleavage at this bond is highly favored due to the resonance stabilization of the resulting pyridylmethyl cation.

-

[M - C₃H₆Br]⁺: Cleavage of the bond between the first and second carbon of the propyl chain (beta-cleavage relative to the pyridine ring) would lead to the formation of a pyridinium cation at m/z 78 . However, a more significant fragmentation is the benzylic-type cleavage.

-

[C₅H₄NCH₂]⁺: Homolytic cleavage of the Cα-Cβ bond of the propyl chain results in the formation of the highly stable pyridylmethyl cation at m/z 92 . This is anticipated to be a major peak in the spectrum, as observed in the mass spectrum of 3-propylpyridine where the m/z 92 peak is the most abundant.[8] The corresponding neutral fragment would be a bromomethyl radical.

Fragmentation of the Pyridine Ring

The pyridine ring itself is an aromatic system and is relatively stable.[9] However, some fragmentation of the ring can be expected, particularly after the initial side-chain cleavages. The characteristic fragmentation of pyridine involves the loss of HCN (27 Da) to yield a fragment at m/z 51.

Other Potential Fragmentations

-

Loss of HBr: Elimination of a neutral hydrogen bromide molecule (HBr) from the molecular ion could lead to a fragment at m/z 119.

-

Alkyl Chain Fragmentation: The propyl chain itself can undergo fragmentation, leading to the loss of methyl (CH₃) or ethyl (C₂H₅) radicals.[10] For instance, loss of an ethyl radical from the [M - Br]⁺ fragment would result in a peak at m/z 92.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions expected in the electron ionization mass spectrum of 3-(3-Bromopropyl)pyridine.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |

| 200/202 | [C₈H₁₀BrN]⁺ | Molecular Ion | Ionization of the parent molecule |

| 121 | [C₈H₁₀N]⁺ | 3-Propylpyridine cation | Loss of Br radical |

| 92 | [C₆H₆N]⁺ | Pyridylmethyl cation | Benzylic cleavage |

| 78 | [C₅H₄N]⁺ | Pyridinium cation | Cleavage of the propyl chain |

| 51 | [C₄H₃]⁺ | Loss of HCN from the pyridine ring |

Visualizing the Fragmentation Cascade

The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways of 3-(3-Bromopropyl)pyridine.

Caption: Proposed fragmentation pathways of 3-(3-Bromopropyl)pyridine under electron ionization.

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted fragmentation pattern, the following general protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization can be followed.

I. Sample Preparation:

-

Prepare a dilute solution of 3-(3-Bromopropyl)pyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

II. GC-MS Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3 minutes).

-

III. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to identify the peak corresponding to 3-(3-Bromopropyl)pyridine.

-

Extract the mass spectrum for the chromatographic peak of interest.

-

Analyze the mass spectrum to identify the molecular ion peaks and the major fragment ions.

-

Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide. The NIST Mass Spectrometry Data Center provides extensive libraries for comparison with known compounds.[11][12]

Conclusion

The mass spectrometry fragmentation pattern of 3-(3-Bromopropyl)pyridine under electron ionization is predicted to be dominated by cleavage of the carbon-bromine bond and benzylic cleavage of the propyl side chain. The presence of a characteristic M/M+2 isotopic pattern for the molecular ion will be a key indicator of the presence of bromine. The most abundant fragment ions are expected at m/z 121 and 92, corresponding to the loss of the bromine radical and the formation of the stable pyridylmethyl cation, respectively. This in-depth analysis provides a robust framework for the identification and structural confirmation of 3-(3-Bromopropyl)pyridine and related compounds in a research and development setting.

References

-

Guan, L., Yang, M., & Liu, S. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-3098. [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]

-

Guan, L., Yang, M., & Liu, S. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Propylpyridine. PubChem. [Link]

-

FooDB. (2010). Showing Compound 3-Propylpyridine (FDB005085). [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

-

Rosenstock, H. M., et al. (1980). Fragmentation mechanism and energetics of some alkyl halide ions. Journal of the American Chemical Society. [Link]

-

NIST. (n.d.). Pyridine, 3-propyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. [Link]

-

NIST. (n.d.). Pyridine, 4-propyl-. NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). 3-propylpyridine (C8H11N). [Link]

-

Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]

- Unknown. (n.d.).

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Royal Society of Chemistry. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. [Link]

- Unknown. (n.d.).

-

NIST. (n.d.). Welcome to the NIST WebBook. [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 3. uni-saarland.de [uni-saarland.de]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 3-Propylpyridine | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound 3-Propylpyridine (FDB005085) - FooDB [foodb.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 12. Welcome to the NIST WebBook [webbook.nist.gov]

The Bromopropyl Group on a Pyridine Ring: A Technical Guide to Reactivity and Synthetic Utility

Abstract

This technical guide provides an in-depth exploration of the reactivity of the bromopropyl group appended to a pyridine ring, a common structural motif in medicinal chemistry and materials science. We will dissect the nuanced interplay between the alkyl halide functionality and the electronic and steric properties of the pyridine ring, offering a comprehensive understanding for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of reactions to explain the underlying principles that govern experimental outcomes, providing a framework for the rational design of synthetic routes and the anticipation of potential side reactions. Detailed, field-tested protocols for key transformations are provided, alongside mechanistic visualizations to facilitate a deeper understanding of the chemical processes at play.

Introduction: The Dichotomy of Reactivity

The bromopropylpyridine system presents a fascinating case study in chemical reactivity, embodying a duality that is central to its synthetic utility. On one hand, the bromopropyl moiety is a classic primary alkyl halide, predisposed to undergo nucleophilic substitution and elimination reactions. On the other hand, the pyridine ring, a heteroaromatic system, exerts a profound electronic influence that modulates the reactivity of the appended side chain. The position of the bromopropyl group on the pyridine ring—at the 2-, 3-, or 4-position—is not a trivial matter, as it dictates the nature and extent of this electronic interplay, leading to distinct reactivity profiles for each isomer. Understanding these positional effects is paramount for any chemist working with this versatile scaffold.

This guide will illuminate the following key aspects of bromopropylpyridine reactivity:

-

Nucleophilic Substitution: A detailed analysis of SN2 and SN1 pathways, with a focus on how the electron-withdrawing nature of the pyridine ring influences the electrophilicity of the carbon-bromine bond.

-

The Influence of Pyridine Position: A comparative look at the reactivity of 2-, 3-, and 4-(3-bromopropyl)pyridine, exploring the concepts of inductive effects, resonance, and neighboring group participation.

-

Intramolecular Cyclization: An examination of the propensity for intramolecular reactions, leading to the formation of important heterocyclic systems like indolizidines.

-

Competition Between Substitution and Elimination: A practical discussion of the factors that favor either substitution or elimination pathways.

-

Synthetic Applications and Protocols: Detailed, step-by-step procedures for common and impactful transformations involving bromopropylpyridines.

The Heart of the Matter: Nucleophilic Substitution

The primary mode of reaction for the bromopropyl group is nucleophilic substitution, where a nucleophile replaces the bromide leaving group.[1] This transformation is fundamental to the use of bromopropylpyridines as building blocks in the synthesis of more complex molecules. The reaction can proceed through two principal mechanisms: the bimolecular SN2 pathway and the unimolecular SN1 pathway.[2]

The SN2 Pathway: A Concerted Dance

For a primary alkyl halide like a bromopropyl group, the SN2 mechanism is generally favored. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs.[2] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3]

The electron-withdrawing nature of the pyridine ring plays a crucial role in activating the bromopropyl group towards SN2 attack. The nitrogen atom in the pyridine ring pulls electron density away from the alkyl chain through the sigma framework (inductive effect), making the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack.

Diagram 1: SN2 Reaction Mechanism

Caption: The concerted SN2 mechanism for a bromopropylpyridine.

Positional Isomers: A Tale of Three Reactivities

-

4-(3-Bromopropyl)pyridine: The bromopropyl group at the 4-position is expected to be the most reactive towards SN2 substitution. The nitrogen atom exerts a strong electron-withdrawing inductive effect, which is effectively transmitted to the para position, enhancing the electrophilicity of the carbon-bromine bond.

-

2-(3-Bromopropyl)pyridine: The 2-position also experiences a strong inductive electron withdrawal from the nitrogen. However, the proximity of the nitrogen's lone pair of electrons can lead to a phenomenon known as neighboring group participation or anchimeric assistance .[2][4] The nitrogen can act as an internal nucleophile, displacing the bromide to form a transient, strained cyclizinium intermediate. This intermediate is then readily attacked by an external nucleophile. This participation can lead to a significant rate enhancement compared to a simple primary alkyl halide.[5]

-

3-(3-Bromopropyl)pyridine: The 3-position is the least activated of the three. The inductive effect of the nitrogen is weaker at the meta position.[6] Consequently, 3-(3-bromopropyl)pyridine is expected to be the least reactive of the three isomers in SN2 reactions.

Table 1: Predicted Relative Reactivity of Bromopropylpyridine Isomers in SN2 Reactions

| Isomer | Key Electronic Factors | Predicted Relative Reactivity |

| 4-(3-Bromopropyl)pyridine | Strong inductive effect | Highest |

| 2-(3-Bromopropyl)pyridine | Strong inductive effect, potential for neighboring group participation | High |

| 3-(3-Bromopropyl)pyridine | Weaker inductive effect | Lowest |

Diagram 2: Neighboring Group Participation in 2-(3-Bromopropyl)pyridine

Caption: Anchimeric assistance by the pyridine nitrogen at the 2-position.

Intramolecular Cyclization: Forging New Rings

The ability of the pyridine nitrogen to act as a nucleophile is not limited to anchimeric assistance. Under appropriate conditions, particularly with the 2- and 4-substituted isomers, intramolecular cyclization can be a dominant reaction pathway, leading to the formation of fused heterocyclic systems. For instance, derivatives of 2-(3-bromopropyl)pyridine are valuable precursors for the synthesis of indolizidine alkaloids, a class of natural products with diverse biological activities.[7][8]

The Tug-of-War: Substitution vs. Elimination

As with most alkyl halides, bromopropylpyridines can also undergo elimination reactions (E2 mechanism) to form an alkene, in this case, a propenylpyridine.[8] The E2 reaction is favored by strong, sterically hindered bases and higher temperatures.[9]

The choice between substitution and elimination is a critical consideration in synthetic planning. To favor substitution, one should employ a good, non-hindered nucleophile and moderate reaction temperatures. To promote elimination, a strong, bulky base such as potassium tert-butoxide is typically used.[9]

Experimental Protocols: Putting Theory into Practice

The following protocols are provided as a starting point for common transformations involving bromopropylpyridines. As with any chemical reaction, optimization may be necessary depending on the specific substrate and nucleophile.

General Protocol for N-Alkylation of an Amine with 3-(3-Bromopropyl)pyridine Hydrobromide

This protocol is a representative example of a nucleophilic substitution reaction.

Materials:

-

This compound (1.0 eq)[4]

-

Primary or secondary amine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the amine, potassium carbonate, and anhydrous DMF.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the this compound to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Diagram 3: Workflow for N-Alkylation

Caption: A typical experimental workflow for N-alkylation.

Conclusion: A Versatile Tool for the Synthetic Chemist

The bromopropyl group on a pyridine ring is a powerful and versatile functional handle in organic synthesis. Its reactivity, governed by the principles of nucleophilic substitution and elimination, is finely tuned by the electronic properties of the pyridine ring. A thorough understanding of the factors that influence the reaction pathways, particularly the position of the bromopropyl substituent, is essential for harnessing the full synthetic potential of these valuable building blocks. By carefully selecting reaction conditions and nucleophiles, chemists can selectively forge new carbon-nitrogen and carbon-carbon bonds, paving the way for the discovery and development of novel pharmaceuticals and functional materials.

References

- Tanida, H., Irie, T., & Hayashi, Y. (1985). Neighboring group participation by a pyridine ring. 2. Effects of aromatic substituents on solvolysis of 5,8-methano-5,6,7,8-tetrahydroisoquinoline and benzonorbornene derivatives. The Journal of Organic Chemistry, 50(6), 821–827.

-

PrepChem. (n.d.). Synthesis of 3-(3-pyridyl)propyl bromide hydrobromide. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

Studylib. (n.d.). Nucleophilic Substitution (SN2) Reactions. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(3-Bromopropyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2001). Indolizidine and Quinolizidine Alkaloids. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pd-catalysed [3 + 3] annelations in the stereoselective synthesis of indolizidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). C. Elimination vs. Substitution. Retrieved from [Link]

-

Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-5-(3-bromopropyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

-

Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Retrieved from [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

PubChem. (n.d.). 4-(3-bromophenyl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. Retrieved from [Link]

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Tuning the Reactivity and Bonding Properties of Metal Square-Planar Complexes by the Substitution(s) on the Trans-Coordinated Pyridine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Quaternization reactions involving 3-(3-bromopropyl)pyridine

<_-3a_technical>## An In-depth Technical Guide to Quaternization Reactions Involving 3-(3-Bromopropyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the quaternization reactions of 3-(3-bromopropyl)pyridine, a versatile bifunctional reagent of significant interest in pharmaceutical and materials science. We delve into the core mechanistic principles governing this SN2 reaction, offering a detailed exploration of the factors that influence reaction kinetics and product outcomes. This document serves as a practical resource for researchers, scientists, and drug development professionals, providing field-proven experimental protocols, troubleshooting guidance, and an in-depth discussion of the causality behind experimental choices. The synthesis of novel pyridinium salts is a cornerstone of modern medicinal chemistry, and this guide aims to empower researchers to leverage the full potential of 3-(3-bromopropyl)pyridine in their synthetic endeavors.[1][2]

Introduction: The Strategic Importance of Pyridinium Salts

The pyridine motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and bioactive pharmaceuticals.[2] Quaternization of the pyridine nitrogen atom to form pyridinium salts dramatically alters the molecule's physicochemical properties, introducing a permanent positive charge that can enhance water solubility, modulate biological activity, and facilitate interactions with biological targets.[1][3] These salts have found diverse applications as antimicrobial agents, anticancer therapeutics, and cholinesterase inhibitors.[2]

3-(3-Bromopropyl)pyridine stands out as a particularly useful reagent for the synthesis of functionalized pyridinium compounds. Its structure incorporates a nucleophilic pyridine ring and an electrophilic alkyl bromide, connected by a flexible three-carbon linker. This bifunctionality allows for a two-stage reactivity profile: the pyridine nitrogen can be quaternized by a variety of electrophiles, and the terminal bromide can subsequently be displaced by a wide range of nucleophiles, or vice-versa. This guide will focus on the initial, crucial step: the quaternization reaction involving the pyridine nitrogen.

The Heart of the Matter: The SN2 Mechanism of Quaternization

The quaternization of a pyridine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menshutkin reaction.[4][5] In this process, the lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This concerted reaction involves the simultaneous formation of a new nitrogen-carbon bond and the breaking of the carbon-halogen bond.

Figure 1: Generalized SN2 mechanism for the quaternization of 3-(3-bromopropyl)pyridine.

The rate of this reaction is dependent on the concentration of both the pyridine and the alkyl halide, following second-order kinetics.[6] Several factors critically influence the reaction's success and efficiency, including the nature of the alkyl halide, the choice of solvent, the reaction temperature, and the electronic properties of any substituents on the pyridine ring.

Key Factors Influencing Quaternization Reactions

The Alkylating Agent: Reactivity Trends

The reactivity of the alkyl halide is a primary determinant of the reaction rate. For a given alkyl group, the reactivity follows the order: I > Br > Cl.[7] Alkyl iodides are the most reactive due to the lower bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion. Consequently, when working with less reactive pyridines or when milder reaction conditions are desired, switching from an alkyl bromide to an alkyl iodide can significantly improve reaction outcomes.[7]

The structure of the alkyl group also plays a crucial role. As expected for an SN2 reaction, steric hindrance around the electrophilic carbon will decrease the reaction rate. Therefore, the reactivity of alkyl halides generally follows the order: methyl > primary > secondary. Tertiary alkyl halides are typically unreactive in quaternization reactions due to prohibitive steric bulk.[8]

The Solvent: A Critical Choice

The choice of solvent is paramount in quaternization reactions. The transition state of the SN2 reaction is more polar than the reactants, and the products are ionic. Therefore, polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize the charged transition state and solvate the resulting ions, thereby accelerating the reaction.[4][7] Alcohols can also be used, though their protic nature can sometimes lead to side reactions.[9] In some cases, reactions can be run neat if one of the reactants is a liquid.[9]

Temperature and Reaction Time

Quaternization reactions are often performed at elevated temperatures to increase the reaction rate.[9] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[9][10] Microwave irradiation has emerged as a powerful technique to dramatically shorten reaction times, often from hours to minutes, and improve yields.[11][12] Typical reaction times can vary from a few hours to several days for less reactive systems under conventional heating.[10]

Electronic Effects of Substituents

The electronic nature of substituents on the pyridine ring can significantly impact the nucleophilicity of the nitrogen atom and, consequently, the rate of quaternization. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making it a stronger nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing the reaction down.[8] The 3-position of the pyridine ring, where the bromopropyl group is located, has a moderate electronic influence on the nitrogen atom.[13]

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the quaternization of 3-(3-bromopropyl)pyridine with a model alkyl halide, methyl iodide.

General Considerations

-

Reagents and Solvents: Use high-purity reagents and anhydrous solvents to minimize side reactions.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and improve reproducibility, especially for sensitive substrates.

-

Monitoring the Reaction: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Conventional Heating

Materials:

-

3-(3-Bromopropyl)pyridine hydrobromide[14]

-

Methyl iodide

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

Add methyl iodide (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold acetonitrile.

-

If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound

-

Methyl iodide

-

Acetonitrile (anhydrous)

-

Microwave synthesis vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial equipped with a stir bar, combine this compound (1.0 eq) and anhydrous acetonitrile.

-

Add methyl iodide (1.1 - 1.5 eq) to the vial and securely cap it.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for 10-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purification are similar to the conventional heating method.

Figure 2: Experimental workflow for the quaternization of 3-(3-bromopropyl)pyridine.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the quaternization of various pyridines, providing a useful reference for experimental design.

| Pyridine Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pyridine | n-Butyl bromide | Tetramethylene sulfone | 25-75 | - | Quantitative | [6] |

| 4-Picoline | n-Butyl bromide | Tetramethylene sulfone | 25-75 | - | Quantitative | [6] |

| 4-Hydrazinylpyridine | Various alkyl halides | Ethanol | Reflux | 6-50 h | - | [10] |

| Pyridine-4-aldoxime | Methyl iodide | Acetone | MW, 250W | 2 min | 93 | [12] |

| Nicotinamide | 2-Bromo-4'-nitroacetophenone | - | MW | - | - | [12] |

Troubleshooting and Field-Proven Insights

-

Low or No Reaction: If the reaction is sluggish or fails to proceed, consider the following:

-

Increase Temperature: Gently increasing the reaction temperature can often overcome activation energy barriers.

-

Switch to a More Reactive Alkyl Halide: If using an alkyl chloride or bromide, switching to the corresponding iodide can dramatically increase the reaction rate.[7]

-

Use a More Polar Solvent: Ensure the chosen solvent is sufficiently polar to stabilize the transition state.

-

Check Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction.

-

-

Formation of Side Products: The most common side reaction is the formation of colored byproducts, which can sometimes occur with certain solvents like nitrobenzene.[6] Using high-purity solvents can mitigate this issue.

-

Purification Challenges: Pyridinium salts are often highly polar and can be challenging to purify by traditional silica gel chromatography. Reverse-phase chromatography or recrystallization are often more effective methods.

Conclusion: A Versatile Tool for Chemical Innovation

The quaternization of 3-(3-bromopropyl)pyridine is a robust and versatile reaction that provides access to a wide range of functionalized pyridinium salts. A thorough understanding of the underlying SN2 mechanism and the factors that influence the reaction is crucial for successful experimental design and execution. By carefully selecting the alkylating agent, solvent, and reaction conditions, researchers can efficiently synthesize novel pyridinium compounds with tailored properties for applications in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this powerful synthetic transformation.

References

-

ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

-

Al-Ayed, A. S., et al. (2022). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PMC - PubMed Central. [Link]

-

Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]

-

Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1983). [Link]

-

ResearchGate. Historical context and new applications of pyridinium salt reactivity. [Link]

- Google Patents.

-

Yüksek, H., et al. (2014). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. [Link]

-

Bušić, V., et al. (2017). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. ResearchGate. [Link]

-

ResearchGate. Quantitative Quaternization of Poly(4-Vinyl Pyridine). [Link]

-

ResearchGate. Application and occurrence of pyridinium salts. [Link]

-

Wang, Y., & Sauer, D. R. (2004). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

-

Coleman, B. D., & Fuoss, R. M. (1955). Quaternization Kinetics. I. Some Pyridine Derivatives in Tetramethylene Sulfone. datapdf.com. [Link]

-

Eureka | Patsnap. Synthetic method of 3-bromopyridine. [Link]

-

Bušić, V., et al. (2017). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. Hrčak. [Link]

-

ResearchGate. Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link]

-

Sokolenko, V. A., & Svirskaya, N. M. (1987). Quaternization of pyridines with haloadamantanes. OSTI.GOV. [Link]

-

Kim, D., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

-

Coleman, B. D., & Fuoss, R. M. (1955). Quaternization Kinetics. I. Some Pyridine Derivatives in Tetramethylene Sulfone. Journal of the American Chemical Society. [Link]

-

Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. PubMed Central. (2022). [Link]

-

Shaker, A. M. (2018). Preparation and Identification of Some New Pyridinium Salts. Iraqi Journal of Science. [Link]

-

Wikipedia. 3-Bromopyridine. [Link]

-

PubChemLite. This compound (C8H10BrN). [Link]

-

Semantic Scholar. Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-). [Link]

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

MDPI. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Semantic Scholar. KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. [Link]

-

PubChem. 3-(3-Bromopropyl)pyridine. [Link]

-

Wikipedia. Menshutkin reaction. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 6. datapdf.com [datapdf.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 14. scbt.com [scbt.com]

A Technical Guide to the Expanding Therapeutic Potential of Pyridinium Salts in Medicinal Chemistry

Abstract

Pyridinium salts, a versatile class of N-heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities and tunable physicochemical properties.[1] This in-depth technical guide explores the multifaceted applications of pyridinium salts, delving into their roles as potent antimicrobial and anticancer agents, enzyme inhibitors, and innovative components of drug delivery systems. We will examine the fundamental structure-activity relationships that govern their therapeutic efficacy, provide detailed experimental protocols for their synthesis and evaluation, and visualize key mechanisms and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Pyridinium Scaffold - A Privileged Structure in Drug Discovery

The pyridinium salt is characterized by a six-membered aromatic ring containing a positively charged nitrogen atom.[1] This cationic nature, combined with the vast potential for substitution on both the pyridine ring and the nitrogen atom, allows for meticulous tuning of properties such as hydrophobicity, surface activity, and electronic effects.[1][2] These modifications are pivotal in dictating their interactions with biological targets, underpinning their diverse therapeutic applications.[3][4] Initially recognized for their germicidal properties, the role of pyridinium salts has expanded dramatically, with contemporary research unveiling their potential in complex therapeutic areas.[5]